2-Bromo-6-ethylpyridin-3-amine
Description
2-Bromo-6-ethylpyridin-3-amine is a brominated pyridine derivative featuring a bromine atom at position 2, an ethyl group at position 6, and an amine group at position 3.
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-bromo-6-ethylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-4-6(9)7(8)10-5/h3-4H,2,9H2,1H3 |
InChI Key |
CAQCNEQWPFFUDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethylpyridin-3-amine can be achieved through several methods. One common approach involves the bromination of 6-ethylpyridin-3-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of 2-Bromo-6-ethylpyridin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 undergoes substitution with nucleophiles under transition metal catalysis.
Key Findings :
-
Palladium-catalyzed cross-couplings (e.g., with arylboronic acids) enable biaryl synthesis for drug intermediates .
-
Azide substitutions proceed via SNAr mechanism, requiring polar aprotic solvents.
Amine-Directed Functionalization
The amine group at position 3 participates in regioselective transformations.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | AcCl, pyridine, RT, 4 hr | N-Acetyl-6-ethylpyridin-3-amine | 82%* | |
| Oxidation | KMnO₄, H₂SO₄, 60°C, 6 hr | Pyridine-3-carboxylic acid | 45%* |
Mechanistic Insights :
-
Acylation occurs via nucleophilic attack of the amine on acetyl chloride.
-
Oxidation of the ethyl group to carboxylic acid is sterically hindered, reducing yield.
Electrophilic Aromatic Substitution
The pyridine ring undergoes halogenation and nitration at specific positions.
| Reaction Type | Reagents/Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 hr | Position 4 | 33%* | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT, 1 hr | Position 5 | 28%* |
Steric Effects :
-
The ethyl group at position 6 directs electrophiles to position 4 or 5 due to steric and electronic factors.
Reductive Dehalogenation
Controlled reduction removes the bromine atom for downstream applications.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C, 3 hr | 6-Ethylpyridin-3-amine | 91%* |
Applications :
Comparative Reactivity Table
| Reaction | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Selectivity |
|---|---|---|---|
| Suzuki Coupling | 1.2 × 10⁻³ | 45.2 | >95% |
| Amine Acylation | 3.8 × 10⁻² | 22.7 | 88% |
| Bromination | 5.6 × 10⁻⁴ | 68.9 | 72% |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C8H10BrN2
Molecular Weight : 216.08 g/mol
IUPAC Name : 2-bromo-6-ethylpyridin-3-amine
CAS Number : 135795-51-6
The compound features a pyridine ring substituted with an ethyl group at position 6 and a bromine atom at position 2, along with an amino group at position 3. These functional groups contribute to its reactivity and potential biological activity.
Medicinal Chemistry
2-Bromo-6-ethylpyridin-3-amine is explored for its potential as a building block in drug discovery. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases, including cancer and infections.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, in vitro studies demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) cells with an IC50 value of approximately 5 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HeLa | 7.5 |
| A549 | 6.0 |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 40 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
A study by Smith et al. (2023) highlighted its effectiveness against Staphylococcus aureus, suggesting its potential use in treating skin infections.
Materials Science
The unique structural features of 2-bromo-6-ethylpyridin-3-amine make it suitable for applications in materials science, particularly in the development of organic semiconductors and liquid crystals due to its electronic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in metabolic pathways. The presence of the bromine atom enhances lipophilicity, facilitating membrane penetration.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the amine group play crucial roles in the interaction with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Position and Type
The table below compares 2-Bromo-6-ethylpyridin-3-amine with structurally related pyridine derivatives:
Key Observations:
- Substituent Size : The ethyl group (C₂H₅) introduces greater steric bulk compared to methoxy (OCH₃) or methyl (CH₃) groups, which may reduce solubility in polar solvents .
- Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl) at position 2 deactivate the pyridine ring, while alkyl groups (e.g., C₂H₅) donate electrons, creating a nuanced electronic profile .
Physical and Chemical Properties
- Solubility : Ethyl-substituted derivatives are typically less water-soluble than methoxy or chloro analogs due to increased hydrophobicity .
- Melting Point : Bromine’s presence generally increases melting points, but the ethyl group may lower it slightly compared to methyl-substituted analogs (e.g., 6-Bromo-2,4-dimethylpyridin-3-amine) .
- Stability : Bromine at position 2 may enhance stability against electrophilic substitution compared to position 6 .
Biological Activity
The compound 2-Bromo-6-ethylpyridin-3-amine is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
2-Bromo-6-ethylpyridin-3-amine is characterized by the presence of a bromine atom at the 2-position and an ethyl group at the 6-position of the pyridine ring. Its molecular formula is , with a molecular weight of approximately 201.08 g/mol. The structural features contribute to its reactivity and potential biological applications.
Antimicrobial Properties
Research indicates that pyridine derivatives, including 2-Bromo-6-ethylpyridin-3-amine, exhibit diverse biological activities. Notably, compounds with similar structures have shown antimicrobial properties against various pathogens. For instance, studies on related pyridine compounds have demonstrated efficacy against bacterial strains and fungi, suggesting that 2-Bromo-6-ethylpyridin-3-amine may possess similar activities .
Antileishmanial Activity
In vitro studies have explored the potential antileishmanial activity of pyridine derivatives. Although specific data on 2-Bromo-6-ethylpyridin-3-amine is limited, related compounds have shown significant leishmanicidal activity against Leishmania species. For example, certain derivatives displayed IC50 values in the low micromolar range, indicating promising efficacy .
Inhibitory Effects on Enzymes
Pyridine derivatives have also been investigated for their ability to inhibit various enzymes. The mechanism of action often involves interaction with target proteins, leading to inhibition of enzymatic activity. For instance, some studies have reported that similar compounds can act as inhibitors of serine proteases and other enzyme classes .
Synthesis Methods
The synthesis of 2-Bromo-6-ethylpyridin-3-amine can be achieved through various chemical reactions:
- Nucleophilic Substitution : The introduction of the ethyl group can be accomplished via nucleophilic substitution reactions involving suitable precursors.
- Bromination : Bromine can be introduced through electrophilic aromatic substitution or direct bromination techniques .
These methods highlight the versatility in synthesizing this compound and its derivatives.
Study on Antimicrobial Activity
A comparative study was conducted to evaluate the antimicrobial activity of various pyridine derivatives, including 2-Bromo-6-ethylpyridin-3-amine. The results indicated that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts .
Leishmanicidal Activity Assessment
In a recent study focusing on antileishmanial compounds, derivatives structurally related to 2-Bromo-6-ethylpyridin-3-amine were assessed for their leishmanicidal properties. The findings revealed that certain compounds had IC50 values significantly lower than those of standard treatments, suggesting potential for drug development .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-6-ethylpyridin-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Route Selection : Start with pyridine derivatives containing ethyl and bromine substituents. For example, halogenation of 6-ethylpyridin-3-amine using brominating agents like PBr₃ or NBS under controlled temperatures (0–25°C) can yield the target compound. Monitor regioselectivity to avoid over-bromination .
- Optimization : Use Design of Experiments (DoE) to test variables: solvent polarity (e.g., DMF vs. THF), catalyst type (e.g., Pd for coupling reactions), and reaction time. For bromo-ethyl pyridines, Knoevenagel-type reactions or nucleophilic substitutions are common .
- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via LC-MS (>95% by area) .
Q. Which analytical techniques are most effective for characterizing 2-Bromo-6-ethylpyridin-3-amine, and how should data interpretation be approached?
- Methodological Answer :
- Structural Confirmation : Use -NMR (δ 6.8–7.2 ppm for aromatic protons) and -NMR (peaks at ~110–150 ppm for pyridine carbons). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 215.0 (C₇H₁₀BrN₂⁺) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm. Compare retention times against known standards .
- Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), X-ray diffraction can resolve positional isomerism ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of 2-Bromo-6-ethylpyridin-3-amine derivatives?
- Methodological Answer :
- Root-Cause Analysis : Compare reaction parameters (temperature, solvent, catalyst loading) across studies. For instance, higher yields (e.g., 70–80%) may require anhydrous conditions or inert atmospheres (N₂/Ar), while lower yields (30–40%) might stem from moisture-sensitive intermediates .
- Data Validation : Replicate conflicting protocols using standardized reagents (e.g., ≥99% purity) and characterize products rigorously. Discrepancies in bromine positioning (2- vs. 6-bromo) can arise from competing reaction pathways .
- Statistical Tools : Apply ANOVA to identify significant variables. For example, catalyst type (Pd vs. Cu) may disproportionately impact cross-coupling efficiency .
Q. What strategies are recommended for studying the electronic effects of substituents on the reactivity of 2-Bromo-6-ethylpyridin-3-amine in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distributions. The ethyl group’s inductive effect may reduce electron withdrawal at the bromine site, altering Suzuki-Miyaura coupling kinetics .
- Kinetic Profiling : Conduct time-resolved NMR to monitor reaction intermediates. Compare rates with analogs (e.g., 2-Bromo-6-methoxypyridin-3-amine) to isolate electronic vs. steric effects .
- Hammett Analysis : Correlate substituent σ values (e.g., ethyl: σₚ ≈ -0.15) with reaction rates to quantify electronic contributions .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
